molecular formula C9H13ClN4O2 B3027068 (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1233859-86-3

(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No. B3027068
CAS RN: 1233859-86-3
M. Wt: 244.68
InChI Key: RNPXMCOLNKQQPZ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral pyrrolidine derivative that is synthesized through a complex process involving multiple steps. The compound's unique structure and properties make it an attractive candidate for various research applications, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

1. Derivatization for Enantiomer Resolution

(Toyo’oka et al., 1994) demonstrated the use of optically active tagging reagents, including a compound structurally related to (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, for resolving enantiomers of amines and alcohols by high-performance liquid chromatography. This technique is critical for distinguishing between different stereoisomers of a compound, which can have distinct biological activities.

2. Cycloaddition Reactions

In the study by (Żmigrodzka et al., 2022), pyrrolidines like (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride were synthesized in [3+2] cycloaddition reactions. These compounds have applications in medicine as well as in the industrial sector as dyes or agrochemical substances.

3. Structural Studies of Cyclic Nitramines

Research by (Shishkov et al., 1991) on the structural parameters of cyclic nitramines, including compounds similar to (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, contributes to understanding the conformational properties of these molecules. This knowledge is essential in fields like material science and pharmacology.

4. Investigation of 1,3-Dipolar Cycloaddition Reactions

(Holt & Fiksdahl, 2007) studied the reactivity of nitropyridyl compounds in 1,3-dipolar cycloaddition reactions. Understanding these reactions is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

5. Coordination Chemistry and Photoreactivity

Research by (Giri et al., 2020) on ruthenium nitrosyl complexes with nitrogen-rich ligands, similar in structure to (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, explores their electronic structure and reactivity. Such studies are significant in the development of photoactive materials and catalysts.

6. Synthesis and Reactions of Nitropyridines

(Bakke, 2005) and (Bakke, 2004) provided insights into the synthesis and reactions of nitropyridines, highlighting their potential in creating a variety of chemically interesting and useful compounds.

7. Conformation and Electronic Structures

(Gajda et al., 2016) focused on the chemistry of pyrrolidine compounds, including the study of their crystal and molecular structures. This is vital for understanding their biological activities.

8. Potential Anticancer Agents

(Temple et al., 1983) discussed the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are derivatives of nitropyridines. These compounds were evaluated for their effects on cancer cells.

9. Exploring the Active Site of Neuronal Nitric Oxide Synthase

(Ji et al., 2010) explored neuronal nitric oxide synthase inhibitors, including pyrrolidinomethyl 2-aminopyridine derivatives, for potential therapeutic applications in neurodegenerative disorders.

10. NMR Studies of Nitropyridines

(Nudelman & Cerdeira, 1986) conducted 1H and 13C NMR studies on substituted nitropyridines. NMR spectroscopy is a powerful tool for determining the structure of organic compounds.

11. Coordination Chemistry with Pyridyl Triazole Ligands

(Burke et al., 2004) prepared Rh(III) mixed ligand polypyridine type complexes, which included pyridyl triazole ligands similar to (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride. These studies contribute to understanding the versatile coordination chemistry of such compounds.

12. Synthesis and Bioactivities of Pyrazole Derivatives

(Titi et al., 2020) reported on the synthesis of pyrazole derivatives, including a compound related to the target chemical, evaluating their antitumor, antifungal, and antibacterial activities.

properties

IUPAC Name

(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXMCOLNKQQPZ-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

CAS RN

1233859-86-3
Record name 3-Pyrrolidinamine, 1-(3-nitro-2-pyridinyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233859-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.